molecular formula C18H19NO3 B14227113 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester CAS No. 828915-01-1

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester

Cat. No.: B14227113
CAS No.: 828915-01-1
M. Wt: 297.3 g/mol
InChI Key: FJEBCVOMLBIPSX-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its ethyl ester functional group, which is often used in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .

Industrial Production Methods

Industrial production of this compound often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature . The process involves the use of microwave thermolysis to synthesize benzoxazine derivatives efficiently.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzoxazine derivatives.

Scientific Research Applications

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester stands out due to its specific ethyl ester functional group, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of chemistry and beyond.

Properties

CAS No.

828915-01-1

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 2-(2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate

InChI

InChI=1S/C18H19NO3/c1-2-21-17(20)12-15-18(13-8-4-3-5-9-13)22-16-11-7-6-10-14(16)19-15/h3-11,15,18-19H,2,12H2,1H3

InChI Key

FJEBCVOMLBIPSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(OC2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

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